molecular formula C20H35N B14159300 N-methyl-N-benzyl-n-dodecylamine CAS No. 68397-57-9

N-methyl-N-benzyl-n-dodecylamine

Cat. No.: B14159300
CAS No.: 68397-57-9
M. Wt: 289.5 g/mol
InChI Key: MBWNCDJKIRGSFV-UHFFFAOYSA-N
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Description

N-methyl-N-benzyl-n-dodecylamine: is a secondary amine with the molecular formula C20H35N . It is a fatty acid amine that is often used in various chemical applications due to its unique properties. This compound is known for its surfactant properties and is used in the preparation of quaternary ammonium compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-benzyl-n-dodecylamine can be synthesized through the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure . This method involves heating the precursor compound to break it down into the desired amine.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reductive amination method . This process includes the reaction of dodecylamine with formaldehyde and benzyl chloride in the presence of a reducing agent such as sodium borohydride .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-benzyl-n-dodecylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like benzyl chloride or methyl iodide are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Primary amines such as dodecylamine.

    Substitution: Quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-benzyl-n-dodecylamine involves its interaction with biological membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Properties

CAS No.

68397-57-9

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

IUPAC Name

N-benzyl-N-methyldodecan-1-amine

InChI

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3

InChI Key

MBWNCDJKIRGSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC1=CC=CC=C1

Origin of Product

United States

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